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Compound of Interest

Compound Name: 6-(2-Furyl)nicotinonitrile

Cat. No.: B1338397

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics
and a plausible synthetic route for 6-(2-Furyl)nicotinonitrile (CAS No. 619334-28-0). Due to
the limited availability of published experimental data for this specific compound, this guide
leverages established spectroscopic principles and data from structurally analogous
compounds to present a detailed predicted analysis. This document is intended to serve as a
valuable resource for researchers in medicinal chemistry and materials science.

Chemical Structure and Properties

IUPAC Name: 6-(furan-2-yl)pyridine-3-carbonitrile Molecular Formula: C10HsN20 Molecular
Weight: 170.17 g/mol [1] CAS Number: 619334-28-0[1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 6-(2-Furyl)nicotinonitrile.
These predictions are based on the analysis of similar nicotinonitrile and furan-containing
compounds found in the literature.[2][3][4][5]

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Data for 6-(2-Furyl)nicotinonitrile
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Chemical Shift (6, ppm) Multiplicity Assighment
~8.90 d H-2 (Pyridine)
~8.15 dd H-4 (Pyridine)
~7.70 d H-5 (Pyridine)
~7.60 dd H-5' (Furan)
~7.20 d H-3' (Furan)
~6.55 dd H-4' (Furan)

Predicted solvent: CDCIs. Chemical shifts are referenced to TMS at 0.00 ppm.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted 13C NMR Data for 6-(2-Furyl)nicotinonitrile

Chemical Shift (6, ppm)

Assignment

~153.0 C-6 (Pyridine)
~152.0 C-2' (Furan)
~151.0 C-2 (Pyridine)
~145.0 C-5' (Furan)
~140.0 C-4 (Pyridine)
~120.0 C-5 (Pyridine)
~118.0 -C=N (Nitrile)
~112.0 C-4' (Furan)
~110.0 C-3' (Furan)
~109.0 C-3 (Pyridine)

Predicted solvent: CDCIs. Chemical shifts are referenced to TMS at 0.00 ppm.
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Infrared (IR) Spectroscopy

Table 3: Predicted FT-IR Data for 6-(2-Furyl)nicotinonitrile

Wavenumber (cm~?) Intensity Assignment
~3100-3000 Medium Aromatic C-H stretch
~2230-2210 Strong C=N stretch (Nitrile)[2]
] Aromatic C=C and C=N ring

~1600-1450 Medium-Strong )

stretching
~1250-1000 Strong C-O-C stretch (Furan)

Aromatic C-H out-of-plane
~900-650 Strong

bending

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for 6-(2-Furyl)nicotinonitrile

Adduct Predicted m/z
[M+H]* 171.0553
[M+Na]* 193.0372
[M+K]* 209.0112

Data predicted by PubChem.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of 6-(2-Furyl)nicotinonitrile
is not readily available in the reviewed literature, a plausible and efficient synthetic route can be
designed based on well-established cross-coupling reactions. The Suzuki-Miyaura and Stille
coupling reactions are powerful methods for the formation of carbon-carbon bonds between
aromatic rings and are widely used in the synthesis of bi-heterocyclic compounds.[6][7][8]
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Proposed Synthesis via Suzuki-Miyaura Coupling

A potential synthetic route involves the palladium-catalyzed Suzuki-Miyaura coupling of 6-
chloronicotinonitrile with 2-furylboronic acid.

Materials:

e 6-Chloronicotinonitrile

e 2-Furylboronic acid

o Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
o Base (e.g., potassium carbonate, sodium carbonate)

e Solvent (e.g., a mixture of toluene and water, or dioxane and water)
 Inert gas (Nitrogen or Argon)

Procedure:

o To areaction vessel, add 6-chloronicotinonitrile (1 equivalent), 2-furylboronic acid (1.2
equivalents), and a suitable base (2-3 equivalents).

e Add the solvent system to the reaction vessel.
» Degas the mixture by bubbling an inert gas through the solution for 15-20 minutes.

¢ Add the palladium catalyst (0.01-0.05 equivalents) to the reaction mixture under an inert
atmosphere.

e Heat the reaction mixture to a temperature of 80-100 °C and monitor the reaction progress
by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

o Upon completion, cool the reaction mixture to room temperature.

o Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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o Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under
reduced pressure.

» Purify the crude product by column chromatography on silica gel to afford 6-(2-
Furyl)nicotinonitrile.

Spectroscopic Characterization Protocol

Instrumentation:

* NMR: A 400 MHz or higher field NMR spectrometer.

¢ IR: A Fourier-transform infrared (FT-IR) spectrometer.

o MS: A mass spectrometer with an electrospray ionization (ESI) source.
Sample Preparation:

* NMR: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated
chloroform (CDCIs) containing tetramethylsilane (TMS) as an internal standard.

e |IR: Acquire the spectrum of the solid sample directly using an attenuated total reflectance
(ATR) accessory or by preparing a KBr pellet.

e MS: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or
acetonitrile) and introduce it into the ESI source.

Visualizations
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General Workflow for Spectroscopic Analysis

Sample Preparation

Purified 6-(2-Furyl)nicotinonitrile

A4
Dissolve in CDCI3 with TMS Prepare KBr Pellet or use ATR Dissolve in MeOH/ACN
Data Acqulisition
A4 A4 A4
1H and 3C NMR Spectroscopy FT-IR Spectroscopy Mass Spectrometry (ESI)
Data Analysis ard Interpretation
A4 A4 A4

Chemical Shift and Coupling Constant Analysis

Functional Group Identification

Molecular lon Peak and Fragmentation Pattern

;

Structure Confirmation of
6-(2-Furyl)nicotinonitrile

Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis of 6-(2-Furyl)nicotinonitrile.
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Structure of 6-(2-Furyl)nicotinonitrile and Key MS Fragments

6-(2-Furyl)nicotinonitrile

N#C-clcc(c2occc2)nccl

Potential Mass Spectrometry Fragments

[M]*
m/z = 170

Fragmentation Fragmentation
[Furan-C=N]* [Pyridine-CN]J* [M-HCN]*
m/z = 92 m/z = 103 m/z = 143

Click to download full resolution via product page

ragmentation

Caption: Chemical structure and potential mass spectrometry fragments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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